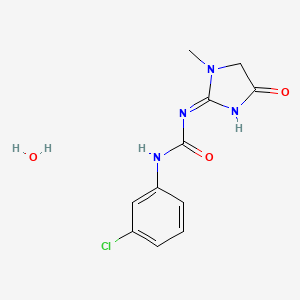
7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid
Overview
Description
Phytanic Acid-d3, also known as 7,11,15-trimethyl-3-(methyl-d3)hexadecanoic acid, is a deuterated form of phytanic acid. It is a saturated 20-carbon branched-chain fatty acid. This compound is primarily used as an internal standard for the quantification of phytanic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytanic Acid-d3 is synthesized through the deuteration of phytanic acid. The process involves the introduction of deuterium atoms into the phytanic acid molecule. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of Phytanic Acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The product is then purified through distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Phytanic Acid-d3 undergoes several types of chemical reactions, including:
Oxidation: Phytanic Acid-d3 can be oxidized to form pristanic acid.
Reduction: The compound can be reduced to form phytol, a diterpene alcohol.
Substitution: Phytanic Acid-d3 can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed:
Oxidation: Pristanic acid.
Reduction: Phytol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phytanic Acid-d3 has a wide range of scientific research applications, including:
Mechanism of Action
Phytanic Acid-d3 exerts its effects primarily through its role as a metabolic intermediate. It undergoes alpha-oxidation in the peroxisome to form pristanic acid. This process involves the removal of one carbon atom from the molecule. The resulting pristanic acid can then undergo several rounds of beta-oxidation to form medium-chain fatty acids, which are further metabolized in the mitochondria . The compound also interacts with transcription factors such as peroxisome proliferator-activated receptor alpha (PPAR-alpha) and retinoid X receptor (RXR), influencing various metabolic pathways .
Comparison with Similar Compounds
Phytanic Acid: The non-deuterated form of Phytanic Acid-d3.
Pristanic Acid: A metabolic product of Phytanic Acid-d3 formed through alpha-oxidation.
Uniqueness: Phytanic Acid-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical techniques. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .
Properties
IUPAC Name |
7,11,15-trimethyl-3-(trideuteriomethyl)hexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/i5D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKHJSFHOZMDR-VPYROQPTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
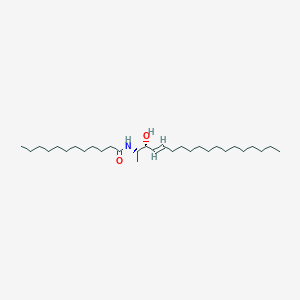
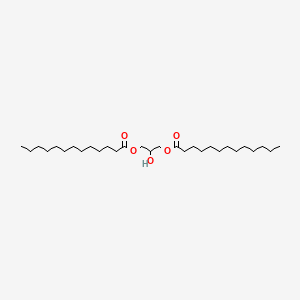
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)
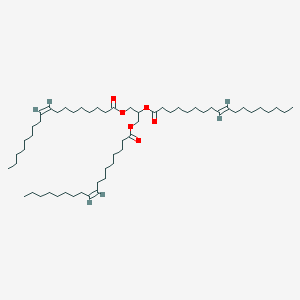
![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)
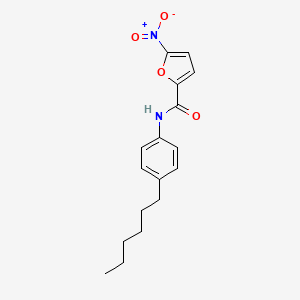
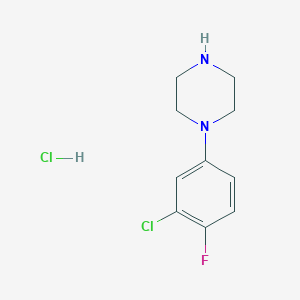
![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)
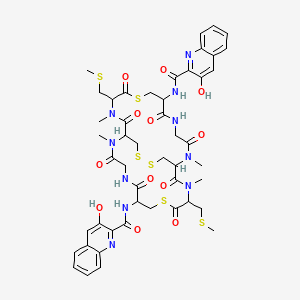
![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)
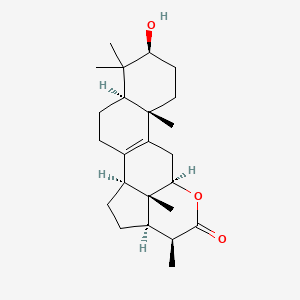
![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)
